molecular formula C12H13N3O3 B1589085 (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 211180-00-6

(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No.: B1589085
CAS No.: 211180-00-6
M. Wt: 247.25 g/mol
InChI Key: VUFBELWPQXOLKI-SNVBAGLBSA-N
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Description

®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Acetamido-3-bromopropanoic acid and 1H-pyrrolo[2,3-b]pyridine.

    Coupling Reaction: The key step involves a coupling reaction between ®-2-Acetamido-3-bromopropanoic acid and 1H-pyrrolo[2,3-b]pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods for ®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Biological Studies: The compound can be used in studies to investigate its effects on biological systems, such as enzyme inhibition or receptor binding.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Acetamido-3-(1H-indol-3-yl)propanoic acid: This compound has a similar structure but contains an indole moiety instead of a pyrrolopyridine moiety.

    ®-2-Acetamido-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid: This compound has a different substitution pattern on the pyrrolopyridine ring.

Uniqueness

®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the pyrrolopyridine moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBELWPQXOLKI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453105
Record name (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211180-00-6
Record name (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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